molecular formula C19H20N6O B5969423 N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide

Cat. No. B5969423
M. Wt: 348.4 g/mol
InChI Key: GXQPJSXRGYLZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. This compound is a potent inhibitor of several kinases, making it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide involves the inhibition of several kinases, including EGFR, HER2, and VEGFR. This inhibition leads to the disruption of signaling pathways that are essential for cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide for lab experiments is its potent inhibitory activity against several kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide. One direction is to develop this compound as a new drug for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases. Finally, the development of new synthesis methods to improve the yield and purity of this compound would be valuable for future research.

Synthesis Methods

The synthesis of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then treated with methylamine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit several kinases, including EGFR, HER2, and VEGFR, which are known to play a crucial role in cancer cell proliferation and survival. Therefore, this compound has the potential to be developed as a new drug for the treatment of various types of cancer.

properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-11-8-9-16-14(10-11)12(2)22-19(23-16)25-18(20)24-17(26)13-6-4-5-7-15(13)21-3/h4-10,21H,1-3H3,(H3,20,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQPJSXRGYLZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)/N=C(/N)\NC(=O)C3=CC=CC=C3NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.